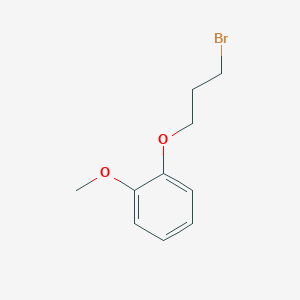

1-(3-Bromopropoxy)-2-methoxybenzene

Description

1-(3-Bromopropoxy)-2-methoxybenzene (CAS: 67563-72-8) is an aromatic ether derivative featuring a methoxy group at the ortho position and a bromopropoxy chain at the para position. Its molecular formula is C₁₀H₁₂BrO₂, with a molecular weight of 245.12 g/mol .

Properties

IUPAC Name |

1-(3-bromopropoxy)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-6H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYOBINAKRYPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70519235 | |

| Record name | 1-(3-Bromopropoxy)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67563-72-8 | |

| Record name | 1-(3-Bromopropoxy)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropoxy)-2-methoxybenzene can be synthesized through a multi-step process. One common method involves the reaction of 2-methoxyphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-methoxyphenol+1,3-dibromopropaneK2CO3,DMFthis compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropoxy)-2-methoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction: The bromine atom can be reduced to form the corresponding propoxy derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Nucleophilic Substitution: Formation of 1-(3-azidopropoxy)-2-methoxybenzene.

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of 1-(3-propoxy)-2-methoxybenzene.

Scientific Research Applications

1-(3-Bromopropoxy)-2-methoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biological Studies: The compound can be used to study the effects of brominated aromatic compounds on biological systems.

Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and resins.

Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-2-methoxybenzene depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the methoxy group is converted to an aldehyde or carboxylic acid through the transfer of oxygen atoms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Key Structural Analogs and Properties

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in 1-(3-bromopropoxy)-2-nitrobenzene (electron-withdrawing) reduces electron density on the aromatic ring compared to the methoxy group (electron-donating) in the target compound, affecting reactivity in electrophilic substitution .

- Lipophilicity : The bromopropoxy chain enhances lipophilicity compared to shorter chains (e.g., ethoxymethyl in 1-(Ethoxymethyl)-2-methoxybenzene, CAS 64988-06-03) .

- Molecular Weight : Dibenzimidazole-containing analogs (e.g., DBMB) have significantly higher molecular weights (~450 g/mol) due to bulky substituents, impacting solubility and bioavailability .

Biological Activity

1-(3-Bromopropoxy)-2-methoxybenzene, also known by its CAS number 67563-72-8, is an organic compound with potential biological activities that merit detailed exploration. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group and a bromopropoxy substituent on a benzene ring. Its molecular formula is C11H15BrO2, and it has a molecular weight of approximately 273.14 g/mol. The presence of the bromine atom and the ether functional group suggests possible interactions with biological targets, making it a candidate for pharmacological studies.

Synthesis

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions where the bromine atom acts as a leaving group. The general synthetic route involves the reaction of 2-methoxyphenol with 3-bromopropanol in the presence of a base, such as sodium hydroxide, to facilitate the ether formation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related benzene derivatives have shown effectiveness against various bacterial strains by disrupting quorum sensing (QS) mechanisms in pathogens like Pseudomonas aeruginosa . This suggests that this compound may also possess similar QS inhibitory properties.

The biological activity of this compound likely involves interaction with specific cellular targets:

- Quorum Sensing Inhibition : By interfering with bacterial communication systems, it may reduce pathogenicity and biofilm formation.

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells through oxidative stress mechanisms.

Study on Antimicrobial Activity

A study focused on the synthesis of various benzoxazole derivatives highlighted their ability to inhibit QS in Pseudomonas aeruginosa. The findings suggest that modifications to the benzene ring can enhance antimicrobial efficacy . This supports the hypothesis that this compound could be explored as a QS inhibitor.

Anticancer Research

In vitro studies examining the effects of methoxy-substituted phenolic compounds on cancer cell lines demonstrated significant cytotoxicity. For instance, extracts from propolis containing similar structures showed promising results against B16F10 melanoma cells . While specific data on this compound is sparse, these findings indicate potential avenues for further research.

Comparative Analysis

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Weight | 273.14 g/mol | Varies based on structure |

| Antimicrobial Activity | Potentially effective | Confirmed in similar compounds |

| Anticancer Activity | Needs further investigation | Documented in methoxylated phenols |

| Mechanism of Action | QS inhibition & apoptosis | Similar pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.